N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A

Description

N-O-Nitrophenylsulfenyl-L-Isoleucine*DCH A is a specialized compound combining a dichlorinated hydrocarbon (DCH) moiety with L-isoleucine, modified by an O-nitrophenylsulfenyl group. While direct studies on this compound are sparse, structural analogs and related DCH derivatives provide insights into its likely properties and applications .

Properties

IUPAC Name |

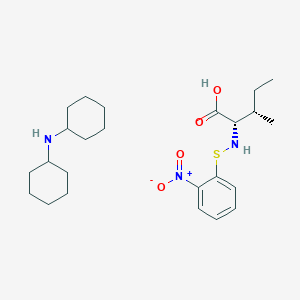

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYYSIWLIRUKII-RWHJDYSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as methanol or dichloromethane. The product is then purified through crystallization or chromatography to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

Substitution: The sulfenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is used as a reagent in peptide synthesis. It helps in the protection of amino groups during the synthesis of peptides, ensuring selective reactions and high yields .

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a probe to investigate the role of specific amino acids in protein function .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool in drug discovery .

Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its high purity and reactivity make it suitable for large-scale synthesis processes .

Mechanism of Action

The mechanism of action of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A involves its interaction with amino groups in peptides and proteins. The compound forms stable sulfenyl derivatives, protecting the amino groups from unwanted reactions. This selective protection allows for controlled peptide synthesis and modification .

Molecular Targets and Pathways: The primary molecular targets of this compound are the amino groups in peptides and proteins. It interacts with these groups through nucleophilic substitution, forming stable sulfenyl derivatives. This interaction is crucial in peptide synthesis and modification .

Comparison with Similar Compounds

Structural and Functional Analogues

Dichlorinated Hydrocarbon (DCH) Derivatives

DCH-based compounds are widely explored for their chemical versatility. Key comparisons include:

Key Insight : The dichlorinated core in this compound may confer stability akin to 1,3-DCH-derived surfactants, while its sulfenyl group could enable peptide protection or targeted drug delivery.

Amino Acid Derivatives

L-Isoleucine modifications are critical in peptide chemistry:

Key Insight: Sulfenyl groups (e.g., nitrophenylsulfenyl) are traditionally used to protect amino acids during solid-phase synthesis. The DCH linkage in this compound may enhance stability or enable novel reactivity .

Antimicrobial and Antifungal Agents

DCH derivatives exhibit varied antimicrobial profiles:

CO-Releasing Molecules (CORMs)

DCH-CORMs demonstrate structure-dependent CO release kinetics:

| Compound | CO Release Profile | Reference |

|---|---|---|

| DCH-CORM 7 | Slower release due to propynyl benzoate substitution | |

| DCH-CORMs 1–6 | Faster release with aryl sulfonamide groups |

Key Insight : The DCH moiety in this compound could theoretically act as a CORM if coupled to a CO-releasing group, with kinetics modulated by its nitrophenylsulfenyl component .

Surfactants and Biodegradable Materials

DCH-derived surfactants outperform conventional analogs:

Key Insight : The dichlorinated scaffold in this compound may enhance thermal stability in surfactant applications, though its bulky sulfenyl group could affect micelle formation .

Biological Activity

Chemical Structure and Properties

N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is characterized by the presence of a nitrophenylsulfenyl group attached to the isoleucine backbone. This modification can significantly influence the compound's reactivity and interaction with biological systems.

Structural Formula

- Chemical Formula : C₁₃H₁₈N₂O₃S

- Molecular Weight : 286.35 g/mol

Research indicates that compounds similar to N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE can interact with various biological targets, including enzymes and receptors. The nitrophenylsulfenyl moiety may facilitate binding to thiol groups in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Antioxidant Activity

One of the notable biological activities of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE is its antioxidant capacity. Studies have shown that derivatives with similar structures exhibit significant free radical scavenging abilities, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By modulating pathways associated with inflammation, it could potentially be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces inflammatory cytokines | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE demonstrated its effectiveness in reducing oxidative stress markers in vitro. The compound was tested against standard antioxidants and showed comparable results in scavenging DPPH radicals.

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation, the compound was evaluated for its ability to inhibit pro-inflammatory cytokines in a murine model of arthritis. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.